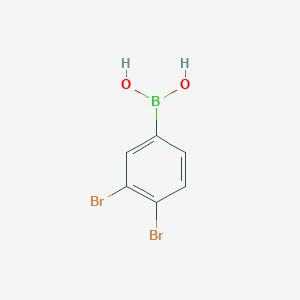

3,4-Dibromophenylboronic acid

Description

Significance of Boronic Acids in Organic Synthesis and Materials Science

Arylboronic acids, characterized by a boronic acid group [-B(OH)₂] attached to an aromatic ring, are cornerstone reagents in contemporary organic chemistry. Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govnih.govorganic-chemistry.org This reaction's mild conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of boronic acids have made it a favored method for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and natural products. academie-sciences.frfujifilm.com

Beyond their utility in C-C bond formation, boronic acids are instrumental in the synthesis of polymers and have been employed in other significant reactions like the Chan-Lam coupling for C-N and C-O bond formation. scbt.comnih.gov In materials science, the unique ability of boronic acids to form reversible covalent bonds with diols has been harnessed to create sophisticated sensors, particularly for carbohydrates, and to develop responsive "smart" materials like hydrogels. scbt.comnih.govnih.gov Their tunable electronic properties also make them valuable components in the fabrication of organic electronic devices. frontiersin.org

Overview of Brominated Phenylboronic Acid Derivatives

Within the extensive family of arylboronic acids, brominated phenylboronic acid derivatives represent a particularly useful subclass. The presence of one or more bromine atoms on the phenyl ring introduces several advantageous features. Bromine atoms act as valuable synthetic handles, as they can be readily converted into other functional groups or participate in further cross-coupling reactions. scbt.com This allows for the sequential and regioselective construction of complex molecular architectures.

Specific Focus on 3,4-Dibromophenylboronic Acid within the Class of Dibromophenylboronic Acids

The dibromophenylboronic acids, with two bromine atoms on the phenyl ring, offer even more intricate possibilities for synthetic and materials chemistry. Isomers such as 3,5-dibromophenylboronic acid have been utilized in the synthesis of hyperbranched polymers and covalent organic frameworks. researchgate.netresearchgate.net This article, however, will focus exclusively on the This compound isomer. While less documented in mainstream research compared to its 3,5- and 2,6- counterparts, a detailed examination of its properties and potential applications is warranted to fully map the chemical space of these important building blocks.

Structure

2D Structure

Properties

IUPAC Name |

(3,4-dibromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBr2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIRCGHFBJLPPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBr2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties and Synthesis of 3,4 Dibromophenylboronic Acid

Table 1: Physicochemical Properties of 3,4-Dibromophenylboronic Acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 1228180-83-3 | sigmaaldrich.com |

| Molecular Formula | C₆H₅BBr₂O₂ | sigmaaldrich.com |

| Molecular Weight | 279.72 g/mol | sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

A standard and widely practiced method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis. nih.gov For this compound, this would typically involve the formation of 3,4-dibromophenylmagnesium bromide from 1,2-dibromo-4-iodobenzene (B166945) or a related halogenated precursor, which is then reacted with trimethyl borate. orgsyn.org Subsequent workup with an acid would yield the desired product. However, specific, optimized, and high-yield synthetic procedures published in peer-reviewed literature for this compound are scarce.

Spectroscopic data is fundamental for the unambiguous identification and characterization of a chemical compound.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

|---|---|

| ¹H NMR | Aromatic protons would appear as a complex multiplet or distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The broad singlet for the B(OH)₂ protons would also be present. |

| ¹³C NMR | Signals corresponding to the six aromatic carbons, with the carbons attached to bromine and boron showing characteristic shifts. |

| IR Spectroscopy | Characteristic absorptions for O-H stretching (broad, ~3200-3600 cm⁻¹), B-O stretching (~1300-1400 cm⁻¹), and C-Br stretching. researchgate.net |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of two bromine atoms. |

This table outlines the expected spectroscopic features. Specific, experimentally-derived spectra from peer-reviewed sources for this compound are not widely available.

Advanced Reaction Chemistry and Mechanistic Studies of 3,4 Dibromophenylboronic Acid

Role in Carbon-Carbon Bond Formation

3,4-Dibromophenylboronic acid is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds. Its two bromine atoms and one boronic acid group offer multiple reaction sites, enabling its participation in sequential and site-selective cross-coupling reactions. This functionality is crucial for the construction of complex molecular architectures, including poly-aryl systems and substituted biaryls. The boronic acid moiety is central to its role in the widely used Suzuki-Miyaura cross-coupling reaction, while the carbon-bromine bonds can be activated with appropriate catalysts.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. fishersci.eslibretexts.org This reaction is favored for its mild conditions, tolerance of various functional groups, and the generally low toxicity of its boron-containing reagents and byproducts. fishersci.es The catalytic cycle typically involves three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.orgchemrxiv.org For arylboronic acids like this compound, the presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic boronate complex, facilitating the transmetalation step. wikipedia.org

The success of a Suzuki-Miyaura reaction is highly dependent on the chosen catalytic system, which includes the palladium precursor and, most importantly, the ancillary ligand. mdpi.com Early systems often utilized tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), but significant advancements have been made through the development of more sophisticated ligands that enhance catalyst stability and reactivity. libretexts.orgmdpi.com

Ligands are generally categorized as phosphines, N-heterocyclic carbenes (NHCs), or others, and their electronic and steric properties are tailored to optimize the catalytic cycle. libretexts.orgwikipedia.org

Phosphine (B1218219) Ligands : Bulky and electron-rich phosphine ligands are highly effective. libretexts.org The electron-donating nature of these ligands increases electron density on the palladium center, which facilitates the rate-determining oxidative addition step. libretexts.orgwikipedia.org Simultaneously, their steric bulk promotes the final reductive elimination step. libretexts.org Ligands such as XPhos and SPhos, part of the dialkylbiaryl phosphine class, have shown high efficacy in coupling challenging substrates, including those with free N-H groups. libretexts.orgnih.gov

N-Heterocyclic Carbene (NHC) Ligands : NHCs have emerged as powerful alternatives to phosphines. mdpi.com They are often more electron-rich and form very stable bonds with the palladium center, creating robust catalysts that can prevent decomposition and handle difficult couplings, such as those involving aryl chlorides. wikipedia.orgmdpi.com

The choice of base and solvent also plays a critical role. For instance, using K₃PO₄ as a base in a t-AmOH solvent has been shown to be effective for coupling aryl mesylates with heteroarylboronic acids. mit.edu The table below summarizes representative catalytic systems used for Suzuki-Miyaura reactions of various arylboronic acids.

| Catalyst Precursor | Ligand | Base | Solvent(s) | Substrate Example | Finding | Ref |

| Pd(OAc)₂ | SPhos / XPhos | K₃PO₄ | Dioxane/H₂O | 3-Chloroindazole & Phenylboronic acid | SPhos and XPhos provided the highest yields for coupling unprotected N-H heterocycles. | nih.gov |

| Pd(OAc)₂ | L2 (a biarylphosphine) | K₃PO₄ | t-AmOH | Aryl mesylate & Furan-3-boronic acid | Catalyst system is versatile and tolerates sensitive functional groups. | mit.edu |

| [Pd(PPh₃)₄] | PPh₃ | Base | Various | General Aryl Halide & Arylboronic Acid | Classic catalyst system; ligand choice has a major effect on the reaction. | mdpi.com |

| Pd₂(dba)₃ | Ferrocene-based P,O-ligand | - | - | Nonactivated aryl bromides | Achieved high turnover numbers (TONs) but no atropselectivity was observed. | mdpi.com |

Controlling stereochemistry is a significant challenge in C(sp³)-C(sp²) cross-coupling reactions. nih.gov For reactions involving chiral secondary boronic esters, two competing stereospecific pathways exist for the transmetalation step: one proceeds with retention of configuration at the carbon center, while the other leads to inversion. nih.govresearchgate.net The final stereochemical outcome can therefore vary significantly depending on the specific substrates and reaction conditions. researchgate.net

Recent research has shown that ligand design can be used to control this outcome. By creating ligands that provide "axial shielding" to the palladium(II) complex, it is possible to block the pathway leading to inversion, thereby achieving perfect stereoretention. nih.govresearchgate.net This approach leverages the different spatial orientations of the competing transition states. nih.gov

In the context of aryl-aryl couplings involving ortho-substituted reactants, a different form of stereochemistry, known as atropisomerism, can arise. Atropisomers are stereoisomers resulting from restricted rotation around a single bond. beilstein-journals.org Regio- and atropselective Suzuki-Miyaura reactions have been developed to synthesize these axially chiral biaryls. beilstein-journals.org For example, the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-methoxyphenylboronic acid yielded a mixture of atropisomers, with the selectivity suggesting the involvement of a metal-oxygen chelation effect in the transition state. beilstein-journals.org

| Stereochemical Challenge | Approach | Key Finding | Ref |

| Retention vs. Inversion in C(sp³) coupling | Ligand-based axial shielding | Axially shielded Pd(II) complexes enable perfect stereoretention by blocking the stereoinvertive pathway. | nih.govresearchgate.net |

| Z-to-E Isomerization of Alkenyl Halides | Ligand selection (e.g., Pd(P(o-Tol)₃)₂) | The choice of ligand is the main factor dictating the extent of isomerization; specific ligands can preserve the Z-olefin geometry. | organic-chemistry.org |

| Atropisomerism in Biaryl Synthesis | Regio- and atropselective coupling | Selectivity can be controlled by substrate choice and chelation effects, leading to specific axially chiral products. | beilstein-journals.org |

Conventional Suzuki-Miyaura reactions require large volumes of organic solvents, which poses environmental and cost concerns. chemistryviews.org To address this, solid-state Suzuki-Miyaura reactions have been developed, eliminating the need for external solvents. chemistryviews.orgrsc.org These reactions are often performed using mechanochemistry, such as ball-milling, which uses mechanical force to initiate the chemical transformation between solid reactants. rsc.org

A key discovery in this area is the crucial role of water, even in seemingly solvent-free systems. Research has shown that phenylboronic acid can undergo a side reaction (trimerization to its anhydride (B1165640), a boroxine) that releases water molecules. chemistryviews.org This small amount of in-situ generated water is sufficient to facilitate the catalytic cycle, making the process a "pseudo-solid-state" reaction. chemistryviews.org This avoids the use of bulk solvents while still enabling high reaction yields. The products can often be isolated by simple sublimation, and the catalyst can be reused. chemistryviews.org Other studies have demonstrated that adding an olefin as an additive can accelerate solid-state C-C coupling, possibly by acting as a dispersant for the palladium catalyst and stabilizing the active Pd(0) species. rsc.org

A common side reaction in Suzuki-Miyaura coupling is the homocoupling of the arylboronic acid, which results in the formation of a symmetrical biaryl. nih.gov While often undesirable, this reaction can be harnessed as a synthetic method for producing these valuable scaffolds. researchgate.netrsc.org

The homocoupling reaction is typically promoted by palladium or copper catalysts in the presence of an oxidant, often atmospheric oxygen. researchgate.netrsc.org For example, moderate to good yields of symmetrical biaryls can be achieved by reacting arylboronic acids with a Pd(OAc)₂ catalyst in an acetone/water mixture at room temperature, open to the air. researchgate.net Studies have shown that arylboronic acids with electron-donating groups tend to give higher yields in homocoupling reactions than those with electron-withdrawing groups. researchgate.net Copper-based catalysts, including simple salts like CuCl or copper terephthalate (B1205515) metal-organic frameworks (MOFs), have also been employed as efficient and environmentally benign catalysts for aerobic homocoupling. rsc.orgmdpi.com Under base-free conditions, the homocoupling side reaction can be significantly suppressed, which is beneficial when the cross-coupled product is the desired outcome. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions

Catalytic Applications of Boronic Acids

Beyond their role as coupling partners, boronic acids and their derivatives possess unique properties that allow them to function as catalysts themselves or as key components in catalytic systems. scbt.com The boron atom in a boronic acid is a Lewis acid, capable of accepting electrons. This property allows boronic acids to activate other molecules, particularly those with hydroxyl groups. researchgate.net

Organoboron acids can form reversible covalent bonds with diols, a feature that has been exploited in catalyst-controlled regioselective functionalization of carbohydrates and other polyols. scbt.comresearchgate.net By binding to hydroxyl or carboxyl groups, they can act as electrophilic activators for a range of reactions, including substitutions and rearrangements. researchgate.net Furthermore, boronic acids have been investigated as biomimetic catalysts for the hydration of carbon dioxide (CO₂), a critical reaction for carbon capture technologies. researchgate.net Density functional theory studies on various substituted phenylboronic acids, including 2,6-dibromophenylboronic acid, have explored the mechanistic details of this catalytic activity. researchgate.net Additionally, the unique properties of boronic acids are leveraged in materials science, where they are used to create advanced materials with tailored catalytic functions. scbt.com For example, magnetite (Fe₃O₄) nanoparticles, which can act as Lewis acid catalysts, are used as supports for other catalytic materials, demonstrating the broad utility of Lewis acidity in catalysis. mdpi.com

Biomimetic Catalysis (e.g., CO2 Hydration with 2,6-Dibromophenylboronic Acid)

The field of biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes using synthetic molecules. One area of significant interest is the hydration of carbon dioxide (CO2), a crucial reaction in both biological systems, catalyzed by carbonic anhydrase, and in industrial carbon capture technologies. sci-hub.se Recent research has identified boronic acids as promising candidates for biomimetic CO2 hydration. rsc.orgresearchgate.net

Inspired by experimental reports on boron-containing compounds for carbon capture, density functional theory (DFT) calculations have been employed to investigate the mechanistic details of CO2 hydration by various boronic acids. researchgate.netx-mol.com A study comparing four different boronic acids, including 2,6-dibromophenylboronic acid, found that all were active catalysts for CO2 hydration, proceeding through a biomimetic mechanism. rsc.orgresearchgate.net The process involves five key elementary steps:

Formation of a hydroxyl group (OH−) via water dissociation.

Complexation of linear CO2.

Bending of the CO2 molecule following a nucleophilic attack by the OH− ion.

Intramolecular proton migration to form the bicarbonate ion (HCO3-).

Displacement of the bicarbonate ion by another water molecule. researchgate.net

Among the catalysts studied, 2,6-dibromophenylboronic acid demonstrated the highest turnover frequency, indicating superior catalytic activity. rsc.orgresearchgate.netx-mol.com The energetics and spectral analyses confirmed the viability of the biomimetic pathway for all the boronic acids investigated. rsc.org

Table 1: Boronic Acids Studied for Biomimetic CO2 Hydration

| Compound Name | Catalytic Activity |

|---|---|

| [3-methyl-6-(1H-pyrazol-1-yl)phenyl]boronic acid | Active |

| 3-aminophenylboronic acid | Active |

| 2,6-dibromophenylboronic acid | Highest Turnover Frequency |

| 2,6-bis(trifluoromethyl)phenylboronic acid | Active |

Data sourced from density functional theory studies on CO2 hydration activities. rsc.orgresearchgate.netresearchgate.net

Formation of Boroxine (B1236090) Derivatives

Boronic acids, including arylboronic acids, exist in a dynamic equilibrium with their corresponding cyclic anhydrides, known as boroxines. researchgate.netwikipedia.org A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the condensation of three boronic acid molecules with the elimination of three molecules of water. clockss.orgnih.gov This reversible nature is a cornerstone of boroxine chemistry, allowing for the development of dynamic materials and finding utility in organic synthesis. researchgate.netclockss.org

Dehydration-Hydrolysis Equilibrium of Boronic Acids

The formation of a boroxine from a boronic acid is a reversible dehydration-hydrolysis process. clockss.orgclockss.org In the solid state, heating a boronic acid can lead to a condensation reaction to form the boroxine. acs.org In solution, the position of the equilibrium between the boronic acid and the boroxine is highly dependent on factors such as the solvent, temperature, and the concentration of water. researchgate.netresearchgate.net

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The equilibrium can be shifted towards the boroxine by removing water, for instance, through azeotropic distillation or by using a dehydrating agent. wikipedia.orgnih.gov Conversely, the addition of water to a boroxine will hydrolyze it back to the corresponding boronic acid. clockss.orgresearchgate.net This simple control mechanism makes the boroxine-boronic acid system a dynamic one. researchgate.net The equilibrium constant for this reaction varies significantly with the solvent; for example, for phenylboronic acid, the constant is 0.32 M⁻² in CDCl₃ but drops to 1.60 × 10⁻⁵ M⁻² in THF-d₈, highlighting the solvent's critical role. researchgate.net The electronic nature of substituents on the aryl ring also influences the equilibrium; electron-donating groups tend to favor boroxine formation, while electron-withdrawing groups can accelerate hydrolysis. clockss.org

Thermodynamic and Entropic Considerations for Boroxine Formation

Thermodynamic studies have provided deep insights into the driving forces behind boroxine formation. The condensation of three boronic acid molecules into a more rigid cyclic structure might initially seem entropically unfavorable. clockss.org However, the reaction releases three molecules of water into the bulk solvent. clockss.orgresearchgate.net

Experimental and computational analyses have revealed that boroxine formation is typically an enthalpically unfavorable (ΔH > 0) but entropically favorable (ΔS > 0) process. researchgate.net The positive enthalpy change is overcome by a larger positive entropy change associated with the liberation of water molecules. clockss.orgclockss.org This indicates that the formation of boroxine is an entropy-driven process. researchgate.netmdpi.com

Table 2: Thermodynamic Parameters for Triphenylboroxine Formation

| Solvent | ΔH (kJ mol⁻¹) | ΔS (J K⁻¹ mol⁻¹) | Driving Force |

|---|---|---|---|

| CDCl₃ | 14.3 | 37.8 | Entropy |

This table presents example thermodynamic parameters for the formation of phenylboroxine from phenylboronic acid, demonstrating the entropy-driven nature of the reaction. researchgate.net

The substituent on the phenyl ring affects these parameters. A linear relationship has been observed between the enthalpy and entropy of formation for various substituted phenylboroxines. nii.ac.jp Electron-donating groups, which stabilize the boroxine, can lead to a larger loss of conformational entropy, illustrating the complex interplay between enthalpic and entropic factors. nii.ac.jp

Boroxine as a Reactive Intermediate

For a long time, boroxines were often considered merely as precursors or storage forms of boronic acids for use in reactions like the Suzuki-Miyaura coupling. clockss.org However, there is growing recognition and evidence that boroxines themselves can be the more reactive species in certain chemical transformations. clockss.orgrsc.org

In the metal-free homologation of boronic acids with diazo compounds, computational and experimental studies have shown that the boroxine, not the boronic acid, is the reactive species. rsc.org The activation energy for the reaction of trimethylsilyldiazomethane (B103560) (TMSCHN₂) with triphenylboroxine was calculated to be significantly lower (by 13.9 kcal mol⁻¹) than with phenylboronic acid, suggesting the reaction is only feasible with the boroxine under typical conditions. rsc.org

Similarly, in some amination reactions, using the boroxine directly instead of the boronic acid resulted in higher yields of the desired product. clockss.org These findings challenge the traditional view and establish the boroxine as a key reactive intermediate, not just a stable anhydride. rsc.orgcam.ac.uk The choice between using a boronic acid or its corresponding boroxine can, therefore, be a critical parameter in optimizing reaction conditions and outcomes. clockss.org

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Dibromophenylboronic acid |

| [3-methyl-6-(1H-pyrazol-1-yl)phenyl]boronic acid |

| 3-aminophenylboronic acid |

| 2,6-bis(trifluoromethyl)phenylboronic acid |

| Carbon dioxide |

| Water |

| Bicarbonate |

| Phenylboronic acid |

| Triphenylboroxine |

Based on a comprehensive review of scientific literature, it has become clear that the applications detailed in the provided outline are overwhelmingly and specifically associated with the chemical compound 3,5-Dibromophenylboronic acid , an isomer of the requested subject.

The specific applications, such as the synthesis of hyperbranched polymers and the on-surface formation of 2D covalent networks, are enabled by the unique molecular geometry of the 3,5-isomer. Its structure, with one boronic acid group and two bromine atoms in the meta positions, creates an "AB2-type" monomer. This specific arrangement is fundamental for the polymerization reactions that lead to the hyperbranched and 2D hexagonal network structures mentioned in the outline.

The requested compound, This compound , with its different substitution pattern (ortho and para positions for the bromine atoms), does not function as an AB2-type monomer and is therefore not utilized in the same manner for these specific, well-documented applications.

Given the strict instruction to generate scientifically accurate content that adheres solely to the provided outline for "this compound," it is not possible to produce a thorough and factual article as requested. The available research does not support the direct application of this compound in the specific contexts of all the subsections provided.

Please advise if you would like me to generate the article on 3,5-Dibromophenylboronic acid .

Formation of Porous Covalent Organic Frameworks (COFs)

This compound and its isomers, particularly 3,5-dibromophenylboronic acid, serve as valuable building blocks for the on-surface synthesis of two-dimensional (2D) porous Covalent Organic Frameworks (COFs). rsc.orgtcichemicals.com The formation of these networks typically proceeds through a dual-coupling strategy involving two distinct chemical reactions: the self-condensation of boronic acid groups and the subsequent Ullmann-type coupling of the bromine substituents. rsc.orgresearchgate.net

The process begins with the dehydration of the boronic acid. Under ultrahigh vacuum (UHV) conditions, heating the precursor molecule, such as 3,5-dibromophenylboronic acid (DBPBA), leads to a cyclocondensation reaction. tum.de Three molecules of the boronic acid react to form a planar, six-membered boroxine ring, releasing three molecules of water. tum.declockss.org This step creates a larger, more complex, and threefold-symmetric monomer, 1,3,5-tris(3',5'-dibromophenyl)boroxine (TDBPB). researchgate.nettum.de This "in-crucible synthesis" is advantageous because the condensation reaction is preferred over the sublimation of the initial boronic acid monomer. tum.de

Once formed, these TDBPB trimers are deposited onto a catalytically active metal surface. tum.demdpi.com At this stage, they can self-assemble into an ordered supramolecular structure. mdpi.com Subsequent thermal annealing provides the energy to activate the second reaction: the on-surface, catalyst-mediated Ullmann coupling. rsc.orgnih.gov This involves the homolytic cleavage of the carbon-bromine bonds, followed by the formation of new carbon-carbon bonds between the TDBPB units. rsc.orgacs.org The result is an extended, covalently linked, and porous 2D network. rsc.orgresearchgate.net The domain size of these well-ordered networks has been observed to be around 20 nm. rsc.org

| Precursor | Intermediate Monomer | Linkage Chemistry | Final Structure |

| 3,5-Dibromophenylboronic acid (DBPBA) | 1,3,5-tris(3',5'-dibromophenyl)boroxine (TDBPB) | 1. Boroxine formation (self-condensation)2. C-C bond formation (Ullmann coupling) | 2D Porous Covalent Organic Framework |

Influence of Substrate and Reaction Conditions on Network Morphology and Properties

The successful synthesis of well-defined covalent networks from precursors like this compound is critically dependent on the choice of substrate and the precise control of reaction conditions such as temperature and deposition rate. rsc.orgtum.de

Substrate: The nature of the substrate plays a decisive catalytic role. rsc.org

Ag(111): This silver surface is highly effective in catalyzing the Ullmann coupling reaction. tum.demdpi.com Upon deposition of TDBPB (derived from 3,5-dibromophenylboronic acid) onto Ag(111), a subsequent annealing at moderate temperatures (e.g., 130 °C) successfully initiates polymerization to form the covalent network. mdpi.comcardiff.ac.uk

Au(111): Gold surfaces are also used for Ullmann coupling reactions, often requiring specific thermal activation. rsc.orgnih.gov For the related precursor 1-bromobenzene-4-boronic acid, annealing a self-assembled boroxine network on Au(111) at 250 °C was shown to form a 2D nanoporous polymer. rsc.org

Graphite (B72142) (HOPG): In contrast to catalytically active metals, graphite is more inert. tum.demdpi.com When TDBPB is deposited on graphite(001), annealing at temperatures up to 200 °C does not lead to polymerization; instead, it results only in the desorption of the molecules. mdpi.com This highlights the necessity of a catalytic surface for the C-Br bond activation.

Reaction Conditions:

Temperature: Temperature is a key parameter for controlling the sequential reaction steps. The initial self-condensation of boronic acids occurs during heating in the evaporator (e.g., 190 °C for DBPBA to form TDBPB). tum.de The subsequent on-surface Ullmann coupling requires a specific activation temperature, which depends on the substrate and the C-halogen bond strength. nih.govacs.org For TDBPB on Ag(111), polymerization is initiated around 130 °C. mdpi.com

Deposition Rate & Equilibrium: The growth of the 2D polymer can be governed by either kinetic or thermodynamic conditions. rsc.org A high deposition flux tends to result in a kinetically controlled formation of the polymer phase. rsc.org Conversely, a low deposition flux can favor the formation of a thermodynamically stable, but metastable, supramolecular (non-covalent) phase. rsc.org To achieve highly ordered, crystalline COFs, it is often beneficial to operate under conditions that allow for reversible bond formation, which enables "error correction" and leads to a more ordered final structure. The presence of water, for instance, can facilitate the reversibility of the boroxine formation, promoting the growth of more perfect networks under thermodynamic equilibrium. rsc.org

| Parameter | Condition | Outcome | Reference |

| Substrate | Ag(111) | Catalyzes Ullmann coupling, forms covalent network. | tum.demdpi.com |

| Graphite(001) | Inert, leads to molecular desorption upon heating. | mdpi.com | |

| Temperature | ~130-250 °C (on surface) | Activates C-Br cleavage for Ullmann coupling. | rsc.orgmdpi.com |

| Deposition Flux | High | Favors kinetic polymer phase formation. | rsc.org |

| Low | Favors thermodynamic supramolecular phase formation. | rsc.org | |

| Environment | UHV | Prevents contamination, but reactions are often irreversible. | rsc.org |

| Partial Water Pressure | Promotes reversibility of boroxine linkage, allowing for error correction and higher crystallinity. | rsc.org |

Hierarchical and Sequential Growth Strategies

Hierarchical and sequential growth strategies offer enhanced control over the formation of complex macromolecular structures on surfaces. mdpi.comnih.govacs.org These strategies rely on using precursors functionalized with multiple types of reactive groups that can be activated under different, non-competing conditions. nih.govacs.org The use of this compound (or its isomers) for COF synthesis is a prime example of a sequential growth process. rsc.orgmdpi.com

The strategy involves two orthogonal reactions with significantly different activation energies:

Boroxine Formation: The first step is the self-condensation of the boronic acid groups. This reaction can be initiated thermally in-situ within the evaporator before deposition or at low temperatures on the surface, and it does not require a metal catalyst. tum.demdpi.com This step transforms the initial small monomers into larger, well-defined boroxine-based building blocks (e.g., TDBPB). mdpi.com

Ullmann Coupling: The second step is the C-C bond formation between the boroxine units via Ullmann coupling of the bromo-substituents. rsc.org This reaction is selectively activated at a higher temperature and requires the presence of a catalytically active surface like Ag(111) or Au(111) to proceed. rsc.orgmdpi.comnih.gov

This sequential activation provides a high degree of control. The initial, non-covalent self-assembly of the larger TDBPB intermediates can be studied and optimized before the final, irreversible covalent bonds are formed. mdpi.com This separation of steps helps to overcome the limitations of a single-step polymerization, where rapid nucleation and reduced diffusivity of oligomers can lead to a high density of defects. acs.org By forming an ordered supramolecular template first, the subsequent covalent linking can proceed within a pre-organized structure, leading to higher quality and more extended 2D networks. rsc.org

Supramolecular Chemistry Applications

Beyond the formation of robust covalent networks, the functional groups of this compound also enable its participation in non-covalent interactions, making it a building block in supramolecular chemistry. ulb.ac.be These applications leverage reversible interactions to construct organized architectures and dynamic systems. ulb.ac.bemdpi.com

The boronic acid functional group, –B(OH)₂, is an effective hydrogen bond donor and can participate in the self-assembly of intricate supramolecular structures. ulb.ac.bed-nb.info Organoboronic acids can form homodimers which then organize into extended 1D tapes or even 2D and 3D H-bonded networks in the solid state. ulb.ac.beresearchgate.net

The geometry of these architectures is dictated by the conformation of the –B(OH)₂ group:

syn-anti conformation: This conformation typically leads to the formation of frontal DA•AD (Donor-Acceptor) complexes, which are held together by lateral intermolecular hydrogen bonds, often resulting in polymeric tapes. ulb.ac.be

syn-syn conformation: This arrangement allows the two hydroxyl groups to act as a double hydrogen-bond donor to a complementary acceptor molecule. ulb.ac.be

anti-anti conformation: This conformation disfavors intermolecular H-bonding, often leading to monomeric species in the solid state. ulb.ac.be

While specific studies on this compound are not detailed in the provided context, the principles apply. It can form hydrogen-bonded complexes with suitable acceptor molecules, such as bipyridines or 1,8-naphthyridine. ulb.ac.bed-nb.info The conformational flexibility of the boronic acid group allows it to adapt to form stable H-bonded complexes, making it a versatile component for crystal engineering and the design of functional materials with tailored organizational properties. ulb.ac.bed-nb.info

Dynamic combinatorial chemistry (DCC) is a powerful technique for the discovery of new receptors and complex molecular architectures by allowing library members to exchange building blocks through reversible reactions. mdpi.comrsc.org Boronic acids are key components in DCC due to the reversible nature of both boroxine formation and boronate ester formation. clockss.orgmdpi.comresearchgate.net

Boroxine Formation: The self-condensation of three boronic acid molecules to form a boroxine ring is a reversible equilibrium reaction. clockss.org In a mixture of two or more different boronic acids, a dynamic combinatorial library (DCL) of all possible homo- and hetero-boroxines can be generated. clockss.org The composition of this library can adapt in response to external stimuli, such as the addition of a template molecule that preferentially binds to and stabilizes one of the library members.

Boronate Ester Formation: Boronic acids react reversibly with diols to form five-membered dioxaborole heterocycles (boronate esters). tcichemicals.commdpi.com This reversible transesterification is widely used in DCC. mdpi.comnih.gov

A molecule like this compound can be incorporated as a building block into such libraries. Its boronic acid group provides the capacity for dynamic exchange, while the dibromophenyl core serves as a structural scaffold that can be further functionalized or used for subsequent reactions. The ability to operate multiple reversible reactions simultaneously, such as disulfide exchange and boronic ester exchange, dramatically increases the potential complexity and diversity of the DCLs that can be created. mdpi.comnih.gov

Applications in Materials Science

Potential in Organic Electronics

Conjugated polymers, which form the basis of many organic electronic devices, are often synthesized via palladium-catalyzed cross-coupling reactions. frontiersin.org Monomers containing boronic acid functionalities are frequently employed in these polymerizations. While research has highlighted the use of the 3,5-dibromophenylboronic acid isomer in creating hyperbranched polymers, researchgate.net the 3,4-isomer could theoretically be used to synthesize linear conjugated polymers with unique substitution patterns. The 3,4-dibromo substitution would lead to a "head-to-tail" type connectivity in the polymer backbone, which can influence the polymer's conformation, solubility, and ultimately its electronic properties such as charge carrier mobility and photoluminescence.

Use in the Development of Functional Polymers

Functional polymers are macromolecules that possess specific, tailored properties and functionalities. The ability of boronic acids to form reversible esters with diols makes them ideal candidates for creating stimuli-responsive polymers. nih.gov For example, a polymer incorporating 3,4-Dibromophenylboronic acid could be designed to respond to changes in pH or the presence of specific sugars. The bromine atoms could be further functionalized post-polymerization to introduce additional properties or to create cross-linked networks.

Role in the Creation of Chemical Sensors

The principle of boronic acid-based sensing relies on the interaction of the boronic acid group with diols, often leading to a detectable signal such as a change in fluorescence or an electrochemical response. nih.govnih.gov A sensor molecule incorporating the this compound moiety could be designed for the detection of saccharides or other diol-containing analytes. The two bromine atoms provide sites for attaching the sensor to a surface or for linking it to a signaling unit (e.g., a fluorophore). The specific substitution pattern may also influence the binding affinity and selectivity of the sensor for its target analyte.

Established Synthetic Routes for Arylboronic Acids

The preparation of arylboronic acids is predominantly achieved through three main strategies: the electrophilic trapping of arylmetal intermediates, transition metal-catalyzed cross-coupling reactions, and the direct borylation of aromatic C-H bonds. Each approach offers distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.

Electrophilic Trapping of Arylmetal Intermediates

This classical and widely utilized approach involves the formation of a highly reactive arylmetal species, typically an organolithium or organomagnesium compound, which then reacts with a boron electrophile, most commonly a trialkyl borate (B1201080). Subsequent hydrolysis of the resulting boronate ester furnishes the desired arylboronic acid. mdpi.com

The reaction of an aryl halide with magnesium metal yields an arylmagnesium halide, or Grignard reagent. This organometallic intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to form the corresponding boronate ester. Acidic workup then provides the arylboronic acid. cuny.edu This method is effective for a range of aryl bromides and iodides. organic-chemistry.org For the synthesis of this compound, the corresponding Grignard reagent would be prepared from 1,2-dibromo-4-iodobenzene (B166945) or by using specialized conditions for the activation of 1,2-dibromobenzene.

A general and convenient protocol for this transformation involves the preparation of the aryl Grignard reagent from the corresponding arylbromide, which is then borylated with an electrophile. nih.gov The use of diisopropylaminoborane (B2863991) as the boron source has also been reported, reacting with Grignard reagents at 0 °C to ambient temperature, followed by hydrolysis to yield the boronic acid in excellent yields. clockss.orgbeilstein-journals.org

Table 1: Synthesis of Various Arylboronic Acids via Grignard Reagents and Diisopropylaminoborane

Data sourced from studies on the synthesis of various arylboronic acids using Grignard reagents with diisopropylaminoborane, followed by hydrolysis. clockss.orgbeilstein-journals.org

Lithium-halogen exchange is a powerful and often preferred method for generating aryllithium species, particularly from aryl bromides and iodides. nih.gov This reaction is typically very fast, even at low temperatures (e.g., -78 °C), and is achieved using alkyllithium reagents such as n-butyllithium or tert-butyllithium. nih.govwikipedia.orggoogle.com The resulting aryllithium intermediate is highly reactive and is immediately trapped with a borate ester. nih.gov This method is especially useful for substrates that are incompatible with Grignard reagent formation or for achieving specific regioselectivity. nih.govsioc-journal.cn

For the synthesis of this compound, 1,2,4-tribromobenzene (B129733) would be the logical starting material. Selective lithium-bromine exchange at the 4-position, followed by reaction with triisopropyl borate and subsequent hydrolysis, would yield the target compound. An "in situ quench" protocol, where the alkyllithium reagent is added to a mixture of the aryl halide and the trialkyl borate, has been shown to be effective for sensitive substrates. mdpi.comrsc.org

Table 2: Synthesis of Arylboronic Acids via Lithium-Halogen Exchange

Data compiled from studies on the "in situ quench" protocol for arylboronic acid synthesis. mdpi.comrsc.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a milder and more functional-group-tolerant alternative to organometallic routes. Palladium-catalyzed reactions are particularly prominent in this area.

The Miyaura borylation reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B82485) (B₂(OH)₄). cuny.edu This method directly furnishes an arylboronate ester, which can be hydrolyzed to the boronic acid if desired. The reaction tolerates a wide variety of functional groups and has been successfully applied to aryl chlorides, bromides, and iodides. cuny.edu To synthesize the pinacol (B44631) ester of this compound, one could use 1,2-dibromo-4-iodobenzene as the starting material in a Miyaura borylation.

Table 3: Palladium-Catalyzed Borylation of Aryl Halides with Bis(pinacolato)diboron (B₂pin₂)

Data sourced from seminal and developmental work on the Miyaura borylation reaction. cuny.edu

Direct Boronylation via C-H Functionalization

The direct conversion of a C-H bond to a C-B bond represents the most atom-economical approach to arylboronic acids. mdpi.com Iridium-catalyzed C-H borylation has emerged as a particularly powerful tool for this transformation. organic-chemistry.orgmdpi.com These reactions typically use a diboron reagent like B₂pin₂ and an iridium catalyst, often with a bipyridine-based ligand. The regioselectivity of the borylation is primarily governed by steric factors, with the boryl group being installed at the least hindered position on the aromatic ring. mdpi.com

For the synthesis of this compound via this method, the starting material would be 1,2-dibromobenzene. The C-H borylation would be expected to occur at the 4-position, which is the least sterically encumbered position para to one of the bromine atoms, to give the desired product. This method avoids the need to pre-functionalize the starting arene with a halide. organic-chemistry.org Other transition metals, such as rhodium, have also been employed in directed C-H borylation reactions, where a directing group on the substrate guides the borylation to a specific ortho-position.

Table 4: Iridium-Catalyzed C-H Borylation of Arenes

Data is illustrative of typical yields and selectivities in iridium-catalyzed C-H borylation reactions. organic-chemistry.orgmdpi.com

Adaptations for Halogenated Phenylboronic Acids

The synthesis of halogenated phenylboronic acids often requires specific adaptations to traditional methods to achieve high yields and purity. One common approach involves the reaction of a dihalogenated benzene (B151609) with a Grignard reagent or an organolithium reagent, followed by trapping with a borate ester. nih.govgoogle.comgoogle.com

A patented method for preparing monohalogenated phenylboronic acid involves using a dihalogenated benzene as the starting material. google.com The process utilizes a Grignard exchange reaction with an alkyl magnesium chloride, catalyzed by a mixture of a lithium salt and an alkaline ionic liquid, to form a monohalophenyl magnesium chloride. This intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired monohalogenated phenylboronic acid. google.comgoogle.com This method reports high yields (over 80%) and high purity (over 99.5% by HPLC). google.com

Key reaction parameters for this type of synthesis include:

Temperature Control: The initial Grignard reaction is typically performed at temperatures ranging from 0-80°C, while the subsequent reaction with the borate ester is carried out at a much lower temperature, around -20°C, to control selectivity and minimize side reactions. google.comgoogle.com

Inert Atmosphere: The reactions are conducted under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of the reactive organometallic intermediates. google.com

Solvent: An organic solvent is used as the reaction medium. google.com

Advanced Synthetic Approaches

To overcome the limitations of traditional batch synthesis, such as scalability and safety concerns with reactive intermediates, advanced synthetic methodologies like flow chemistry and mechanosynthesis have been developed.

Flow Chemistry in Boronic Acid Synthesis

Flow chemistry offers significant advantages for the synthesis of boronic acids, particularly those involving unstable organolithium intermediates. organic-chemistry.orgacs.orgresearchgate.net This technique allows for precise control over reaction parameters such as temperature, mixing, and residence time, leading to improved yields, safety, and scalability. organic-chemistry.orgacs.org

A continuous flow process for the synthesis of boronic acids via a lithium-halogen exchange reaction has been demonstrated to be highly efficient. organic-chemistry.org In this setup, an aryl bromide is reacted with n-butyllithium (nBuLi) to form an aryllithium intermediate, which is then immediately quenched with an electrophile like trimethyl borate. organic-chemistry.orgacs.org This rapid sequence minimizes the decomposition of the often-unstable aryllithium species. researchgate.net

Key Features of Flow Synthesis of Boronic Acids:

| Feature | Description | Reference |

| Rapid Reactions | Synthesis can be achieved within seconds. | organic-chemistry.org |

| High Throughput | Enables production on a multigram scale. | organic-chemistry.org |

| Enhanced Safety | Mitigates risks associated with handling organolithium reagents in batch processes. | researchgate.net |

| Scalability | The process can be scaled up for industrial production without significant redevelopment. | acs.orgresearchgate.net |

| Versatility | Applicable to a wide range of electron-rich and electron-poor aryl bromides. | acs.org |

This approach has been successfully used to synthesize various boronic acids in good to excellent yields. acs.org For instance, the lithiation and borylation of aryl bromides bearing sensitive functional groups like fluorine and cyano, which are prone to side reactions in batch, can be achieved with high yields in a flow system. acs.org

Mechanosynthesis for Polymer Precursors (e.g., with 3,5-Dibromophenylboronic Acid)

Mechanochemistry, or synthesis via mechanical grinding, presents a solvent-free and often more efficient alternative to traditional solution-based methods, particularly for the synthesis of polymers. mdpi.comresearchgate.net This technique has been employed in the preparation of functional polymers where boronic acids serve as key precursors. mdpi.com

For example, 3,5-dibromophenylboronic acid has been used in the mechanosynthesis of a microporous hyperbranched polyphenylene. mdpi.com This approach offers high yields and short reaction times. mdpi.com Mechanochemical methods are particularly advantageous for producing high-molecular-weight conjugated polymers that may have low solubility in common organic solvents, thus overcoming processing and characterization challenges associated with conventional techniques. mdpi.com

Purification and Characterization Considerations in Synthesis

The purification of boronic acids is crucial to remove byproducts and ensure the quality required for subsequent applications. A common issue in the synthesis of boronic acids is the formation of boroxines, which are cyclic anhydrides of three boronic acid molecules. clockss.org The equilibrium between the boronic acid and its corresponding boroxine (B1236090) is reversible; boronic acids can dehydrate to form boroxines, and boroxines can be hydrolyzed back to the acid. clockss.org It is noted that 3,5-dibromophenylboronic acid may contain varying amounts of its anhydride (B1165640) form. sigmaaldrich.comsigmaaldrich.com

Purification Techniques:

Recrystallization: Recrystallization from water can be used to convert boroxines back to the desired boronic acid. clockss.org

Extraction: Two-phase extraction can be employed for purification. acs.org

Chromatography: Various chromatographic techniques can be utilized for purification. fujifilm.comnih.gov

Characterization Methods:

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. fujifilm.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is used to assess purity. google.com

Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to characterize derivatives. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information and insights into intermolecular interactions. semanticscholar.orgdiva-portal.orgnih.gov For instance, the crystal structure of a derivative of 2,6-diarylphenylboronic acid revealed details about intermolecular hydrogen bonding. semanticscholar.org

Role in Medicinal Chemistry and Biological Applications

Building Block for Pharmaceutical Synthesis

Organoboron compounds, particularly boronic acids, are extensively utilized as building blocks and intermediates in organic chemistry. nih.gov Their stability, generally low toxicity, and ease of synthesis make them ideal for various synthetic reactions, including the widely used Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds. nih.govchemrxiv.org This reaction is one of the most frequently used carbon-carbon bond-forming reactions in medicinal chemistry. chemrxiv.org Substituted phenylboronic acids, such as the 3,4-dibromo variant, serve as versatile scaffolds. They allow for the precise and controlled construction of complex molecular frameworks necessary for biologically active compounds. nbinno.comnbinno.com The strategic placement of the bromine and boronic acid groups on the phenyl ring enables chemists to introduce different molecular fragments in a stepwise manner, facilitating the synthesis of diverse chemical libraries to explore structure-activity relationships. chemrxiv.org

Boronic Acids as Therapeutic Agents

The introduction of the boronic acid functional group into drug candidates has led to the development of several FDA-approved therapies. chemrxiv.orgrsc.org This moiety's unique ability to interact with biological targets has been harnessed to create potent and selective inhibitors for various enzymes. nih.gov

Boronic acids are a cornerstone of modern proteasome inhibitors used in cancer therapy. nih.gov Bortezomib (Velcade®), the first boronic acid-containing drug to be approved by the FDA in 2003, revolutionized the treatment of multiple myeloma. nih.govrsc.orgnih.gov The key to its mechanism is the boronic acid moiety, which forms a stable, reversible complex with the N-terminal threonine hydroxyl group in the active site of the 26S proteasome. nih.gov This interaction inhibits the proteasome's function, disrupting cellular protein degradation pathways and ultimately leading to the death of cancer cells. nih.govnih.gov

Following the success of Bortezomib, a second-generation oral proteasome inhibitor, Ixazomib (Ninlaro®), was developed and approved. nih.govnih.govwikipedia.org Ixazomib, also a dipeptidyl boronic acid, shares the same fundamental mechanism of action, highlighting the critical role of the boronic acid group in this class of anticancer agents. nih.govdaicelpharmastandards.com

Table 1: Boronic Acid-Based Proteasome Inhibitors

| Drug Name | Brand Name | Year of First FDA Approval | Indication |

|---|---|---|---|

| Bortezomib | Velcade® | 2003 | Multiple Myeloma |

This table provides an overview of key FDA-approved proteasome inhibitors that utilize a boronic acid functional group for their therapeutic effect.

Bacterial resistance to β-lactam antibiotics, largely through the production of β-lactamase enzymes, is a major public health threat. Vaborbactam is a novel, cyclic boronic acid-based β-lactamase inhibitor approved by the FDA in 2017. nih.govnih.gov It is used in combination with antibiotics to treat serious bacterial infections. nih.gov The boron atom in Vaborbactam is essential for its activity; it forms a covalent bond with the catalytic serine residue of the β-lactamase enzyme. scientificupdate.com This action effectively mimics the transition state of the natural substrate, blocking the enzyme's ability to inactivate the co-administered antibiotic. scientificupdate.com

The unique ability of boronic acids to bind with glycans (sugar molecules) makes them promising candidates for antiviral drug development, particularly against viruses with highly glycosylated envelopes. nih.gov Research has demonstrated that boronic acid-modified compounds can effectively inhibit the replication of Influenza A Virus (IAV). nih.govnih.gov These compounds have been shown to prevent the entry of the viral ribonucleoprotein (RNP) complex into the host cell nucleus, reduce viral titers, and inhibit the activity of viral neuraminidase, a key enzyme for viral release. nih.govresearchgate.net Some boronic acid derivatives have shown better survival rates in preclinical models of IAV infection compared to existing treatments like oseltamivir. nih.gov

Beyond their role in proteasome inhibitors, boronic acid derivatives have demonstrated a wide range of anticancer and antibacterial activities. nih.govmdpi.com The boronic acid moiety has been incorporated into various molecular scaffolds to create agents that inhibit cancer cell growth through mechanisms other than proteasome inhibition. nih.gov For example, some boronic acid-containing chalcones have shown selective toxicity towards breast cancer cells. nih.gov In the realm of antibacterial agents, organoboron compounds, including benzoxaboroles, have gained prominence. nih.govmdpi.com These compounds can inhibit essential bacterial enzymes, such as leucyl-tRNA synthetase, which is vital for bacterial protein synthesis. rsc.org This has led to the development of new classes of antibiotics and antifungals. mdpi.commdpi.com

Interactions with Biological Systems

The therapeutic utility of boronic acids stems from their distinct chemical properties, particularly the electrophilic nature of the boron atom. mdpi.com The vacant p-orbital on the sp2-hybridized boron atom allows it to act as a Lewis acid, readily accepting an electron pair from nucleophiles. mdpi.com This enables boronic acids to form reversible covalent bonds with nucleophilic amino acid residues, such as the serine in serine proteases or the threonine in the proteasome active site. mdpi.comnih.gov

Furthermore, boronic acids are well-known for their ability to bind reversibly with 1,2- and 1,3-diols, which are common structural motifs in biological molecules like sugars, glycoproteins, and ribonucleosides. nih.govnih.gov This interaction has been exploited for various applications, including the development of sensors for carbohydrates and as a strategy to target glycosylated proteins on the surface of cells, which can be advantageous for drug delivery and antiviral therapies. nih.govtandfonline.com

Enzyme Inhibition Mechanisms

The boronic acid moiety is a key functional group in the design of various enzyme inhibitors. nih.govresearchgate.net This is largely due to the ability of the boron atom to form a stable, reversible covalent bond with the catalytic serine, threonine, or cysteine residues within the active site of many enzymes. researchgate.net This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and often highly specific enzyme inhibition. researchgate.net

A prominent example of a boronic acid-based enzyme inhibitor is Bortezomib, a dipeptidyl boronic acid approved for the treatment of multiple myeloma. nih.govnih.gov Bortezomib targets the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. The boron atom in Bortezomib forms a stable complex with the hydroxyl group of a threonine residue in the proteasome's active site, leading to the inhibition of its chymotrypsin-like activity. nih.gov

Another class of enzymes targeted by boronic acid inhibitors are the β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics. mdpi.com Boronic acid transition state inhibitors (BATSIs) can effectively inhibit these enzymes by forming a covalent adduct with the catalytic serine residue. mdpi.com Research into various substituted phenylboronic acids has been conducted to optimize their inhibitory activity against different classes of β-lactamases. mdpi.com

The table below summarizes the general mechanisms of enzyme inhibition by boronic acids, which are applicable to substituted phenylboronic acids like 3,4-dibromophenylboronic acid.

| Enzyme Class | Catalytic Residue | Inhibition Mechanism | Example Inhibitor Class |

| Serine Proteases | Serine | Reversible covalent bond formation with the serine hydroxyl group, mimicking the tetrahedral intermediate. | Dipeptidyl boronic acids |

| Threonine Proteases | Threonine | Reversible covalent bond formation with the threonine hydroxyl group. | Peptidyl boronic acids (e.g., Bortezomib) |

| β-Lactamases | Serine | Formation of a stable, covalent adduct with the active site serine. | Boronic acid transition state inhibitors (BATSIs) |

Sensor and Delivery Systems

The unique chemical properties of the boronic acid group, particularly its ability to reversibly bind with cis-diols, have made it a valuable component in the development of advanced sensor and drug delivery systems. mdpi.comnih.gov This interaction is pH-dependent, typically occurring at pH values above the pKa of the boronic acid, which allows for the design of stimuli-responsive systems. nih.gov

Sensor Systems:

Boronic acid-based sensors are widely employed for the detection of saccharides and other diol-containing biomolecules. nih.gov The binding of a target analyte to the boronic acid moiety can be transduced into a detectable signal, such as a change in fluorescence or an electrochemical response. mdpi.com For instance, fluorescent sensors can be designed where the binding of a saccharide to the boronic acid receptor alters the electronic properties of an appended fluorophore, leading to a change in its emission. nih.gov

While specific sensor systems utilizing this compound are not prominently featured in available literature, the principles are broadly applicable. The dibromo substitution on the phenyl ring would be expected to influence the pKa of the boronic acid and its binding affinity for diols, which are critical parameters in sensor design.

Delivery Systems:

In the realm of drug delivery, boronic acids have been incorporated into various nanocarriers to achieve targeted and controlled release of therapeutic agents. nih.govnih.gov One common strategy involves the use of boronic acid-functionalized nanoparticles that can bind to sialic acid residues overexpressed on the surface of certain cancer cells, thereby facilitating targeted drug delivery. nih.gov

Furthermore, the pH-responsive nature of the boronic acid-diol interaction can be exploited for controlled drug release in the acidic tumor microenvironment. nih.gov Nanoparticles can be designed to be stable at physiological pH (around 7.4) and to disassemble or release their cargo in the more acidic environment of a tumor (pH 6.5-6.8) due to the dissociation of the boronic acid-diol complexes. nih.gov

The table below outlines the key principles of boronic acid-based sensor and delivery systems.

| System Type | Principle of Operation | Target Molecules/Conditions | Potential Application |

| Fluorescent Sensors | Analyte binding to the boronic acid modulates the fluorescence of a nearby fluorophore. | Saccharides, glycoproteins | Glucose monitoring, biomarker detection |

| Electrochemical Sensors | Binding of a charged analyte to the boronic acid alters the electrochemical properties of the sensor. | Dopamine, catechols | Neurotransmitter sensing |

| Targeted Drug Delivery | Boronic acid-functionalized carriers bind to sialic acid on cancer cells. | Cancer cells | Targeted cancer therapy |

| pH-Responsive Drug Delivery | Disassembly of boronic acid-diol crosslinked carriers in acidic environments. | Acidic tumor microenvironment | Controlled drug release |

Advanced Characterization Techniques and Computational Studies

Spectroscopic Analysis

Spectroscopic techniques are pivotal in determining the molecular structure and bonding characteristics of 3,4-Dibromophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹B SSNMR, ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For phenylboronic acids, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR: The proton NMR spectrum of a substituted phenylboronic acid provides information on the electronic environment of the hydrogen atoms on the phenyl ring. The chemical shifts and coupling constants are influenced by the electronegativity and position of the substituents. For this compound, the aromatic region of the ¹H NMR spectrum is expected to show distinct signals corresponding to the three protons on the phenyl ring. The electron-withdrawing nature of the bromine atoms and the boronic acid group would lead to a downfield shift of these signals compared to unsubstituted benzene (B151609).

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms in the phenyl ring are sensitive to the attached functional groups. The carbon atom bonded to the boron atom (ipso-carbon) typically shows a broad signal due to the quadrupolar nature of the boron nucleus.

¹¹B NMR: Boron-11 NMR is crucial for directly studying the boron center. The chemical shift in ¹¹B NMR is indicative of the coordination state and geometry of the boron atom. For boronic acids, the boron atom is typically trigonal planar (sp² hybridized), which results in a characteristic chemical shift. Studies on various phenylboronic acids have shown that the ¹¹B chemical shift can be influenced by the substituents on the phenyl ring.

Interactive Data Table: Representative NMR Data for Substituted Phenylboronic Acids

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹¹B NMR (ppm) |

| Phenylboronic acid | DMSO-d₆ | 8.0 (s, 2H), 7.5-7.3 (m, 5H) | 134.5, 131.0, 128.0 | 28.5 |

| 4-Bromophenylboronic acid | CDCl₃ | 7.9 (d, 2H), 7.6 (d, 2H) | 136.0, 131.5, 125.0 | 29.0 |

Note: This table presents typical data for related compounds to illustrate the expected spectral regions. Specific data for this compound is not publicly available.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. For this compound, characteristic absorption bands are expected for the O-H, B-O, and C-B bonds, as well as vibrations associated with the substituted benzene ring.

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group, often indicating hydrogen bonding.

B-O Stretching: A strong band typically appears in the 1300-1400 cm⁻¹ region, corresponding to the asymmetric B-O stretching vibration.

C-B Stretching: The C-B stretching vibration is generally observed in the 1000-1100 cm⁻¹ range.

Aromatic C-H and C=C Vibrations: Bands corresponding to aromatic C-H stretching are found above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact positions of these bands.

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material. For this compound, XPS can be used to identify the presence of carbon, boron, oxygen, and bromine. High-resolution spectra of the C 1s, B 1s, O 1s, and Br 3d core levels would reveal the different chemical environments of these elements. For example, the C 1s spectrum can distinguish between carbon atoms in the phenyl ring and those bonded to bromine or boron. The Br 3d spectrum can confirm the covalent C-Br bond.

Ultraviolet Photoelectron Spectroscopy (UPS) uses lower energy ultraviolet photons to probe the valence electronic states. This technique can provide information about the molecular orbitals and the electronic structure of the highest occupied molecular orbital (HOMO).

X-ray Absorption Spectroscopy (XAS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS)

X-ray Absorption Spectroscopy (XAS) provides information on the local geometric and electronic structure of the absorbing atom. Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, which is the fine structure at the absorption edge, is particularly sensitive to the orientation and electronic structure of molecules, especially those containing π-systems like the phenyl ring in this compound. By analyzing the polarization dependence of the NEXAFS spectra, the orientation of the aromatic rings in thin films or on surfaces can be determined.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable information about the vibrations of the C-C bonds within the phenyl ring and the C-Br bonds.

Chromatographic Methods (e.g., GPC, SEC, LC-MS)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its reaction products.

High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing the purity of boronic acids and monitoring reaction progress. waters.com Method development for a range of boronic acids has shown that techniques like reverse-phase HPLC can achieve excellent separation. waters.com A systematic screening approach, varying columns and mobile phases, is often employed to optimize the separation of these structurally similar compounds. waters.com For instance, a method using an XSelect™ Premier HSS T3 Column with a gradient of water and acetonitrile (both with 0.1% formic acid) has been shown to effectively resolve a mixture of eleven different boronic acids. waters.com

Table 1: Example HPLC Method Parameters for Boronic Acid Separation This table is based on a general method developed for a variety of boronic acids and serves as a representative example.

| Parameter | Condition |

|---|---|

| Instrument | Arc™ HPLC System |

| Column | XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.2 mL/min |

| Column Temp. | 45 °C |

| Detection | Photodiode Array (PDA) |

| Injection Vol. | 2 µL |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) are indispensable for characterizing polymers. cps.it Since this compound can serve as a monomer in polymerization reactions (e.g., Suzuki-Miyaura coupling or on-surface polymerization), GPC/SEC is used to determine the molecular weight distribution of the resulting polymeric materials. waters.comcps.it The technique separates macromolecules based on their hydrodynamic volume in solution, with larger molecules eluting first. cps.it This allows for the calculation of molecular weight averages (Mn, Mw) and the polydispersity index (PDI), which are critical parameters for defining a polymer's properties.

Thermal Analysis (e.g., Thermogravimetry, Differential Scanning Calorimetry)

Thermal analysis techniques are used to study the effect of heat on materials, providing information on thermal stability, decomposition, and phase transitions. ctherm.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ctherm.comlibretexts.org For boronic acids, a characteristic mass loss event is associated with thermal dehydration. Upon heating, three molecules of a phenylboronic acid can undergo condensation to form a cyclic boroxine (B1236090) anhydride (B1165640), releasing three molecules of water. This process is readily observed by TGA as a distinct weight loss step. Studies on boric acid, for example, show a significant weight loss corresponding to its dehydration to boron oxide. kiche.or.kr A similar dehydration process would be the expected primary thermal event for this compound prior to decomposition at higher temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. libretexts.orgnetzsch.com It is used to detect thermal events such as melting, crystallization, and glass transitions. ctherm.com For this compound, DSC could be used to determine its melting point and the enthalpy associated with this transition. When coupled with TGA, DSC helps to differentiate between physical transitions (like melting, which involves no mass loss) and chemical reactions (like dehydration or decomposition, which do involve mass loss). netzsch.com

Computational Chemistry and Modeling

Computational chemistry provides powerful tools for investigating the properties of this compound at the molecular level, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. researchgate.net It is widely applied to boronic acid derivatives to predict a range of properties. researchgate.netresearchgate.net For molecules structurally similar to this compound, such as 3-bromophenylboronic acid, DFT calculations (e.g., using the B3LYP functional with the 6-311++G(d,p) basis set) have been used to determine:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the ground state. researchgate.net

Vibrational Frequencies: Simulating FT-IR and FT-Raman spectra, which aids in the assignment of experimental vibrational bands. researchgate.net

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. longdom.org

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

NMR Spectra: Predicting ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. researchgate.net

Table 2: Representative Properties of Phenylboronic Acids Calculated by DFT This table summarizes the types of data obtained from DFT studies on substituted phenylboronic acids, such as 3-bromophenylboronic acid and 3-cyanophenylboronic acid, which serve as models for this compound.

| Property | Description | Typical Computational Method | Reference |

|---|---|---|---|

| Conformational Stability | Determination of the most stable rotamer based on the orientation of the hydroxyl groups. | PES Scan (e.g., B3LYP/6-31G) | longdom.org |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | B3LYP/6-311++G(d,p) | researchgate.netlongdom.org |

| Dipole Moment (μ) | A measure of the molecule's overall polarity. | B3LYP/6-311++G(d,p) | longdom.org |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral bands. | B3LYP/6-311++G(d,p) | researchgate.net |

| NMR Chemical Shifts | Theoretical prediction of proton and carbon chemical shifts. | GIAO method | researchgate.net |

Molecular mechanics and molecular dynamics (MD) simulations use classical physics to model the behavior of molecules over time. These methods are computationally less intensive than quantum methods, allowing for the simulation of larger systems, such as a molecule interacting with a solvent or a biological macromolecule. nih.gov For this compound, MD simulations could be employed to:

Study its conformational dynamics in different solvent environments.

Investigate its binding and interaction with protein active sites, as boronic acids are a known class of enzyme inhibitors. cuni.cz

Simulate its transport properties, such as its ability to permeate through a biological membrane. nih.gov

The chemical behavior of this compound is significantly influenced by its Lewis acidity and its interactions with solvent molecules.

Lewis Acidity: The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid capable of accepting an electron pair. nih.gov This acidity is fundamental to its ability to bind with Lewis bases like diols or anions. mdpi.com Computational studies can investigate how substituents on the phenyl ring (such as the two bromine atoms) influence the boron atom's electrophilicity. nih.gov Quantum chemical calculations can also model the interaction energies between the boronic acid and various Lewis bases. nih.gov

Solvation Effects: In solution, the properties of a boronic acid are modulated by its interaction with the solvent. nih.gov Computational models can account for these effects using either implicit (continuum) models like the Polarizable Continuum Model (PCM) or by including explicit solvent molecules in the simulation. nih.govresearchgate.net These studies are crucial for understanding:

The stabilization of the boronic acid versus its anionic boronate form in polar solvents. nih.gov

The potential for specific interactions, such as hydrogen bonding between the boronic acid's hydroxyl groups and solvent molecules.

How the solvent environment affects conformational preferences and reactivity. nih.gov For instance, in protic media, solvent molecules can insert into intramolecular dative bonds that may exist in some boronic acid derivatives. nih.gov

Prediction of Spectroscopic Properties (NMR, FTIR)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing valuable insights that complement experimental data. For this compound, methods such as Density Functional Theory (DFT) are employed to calculate Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra. These theoretical calculations aid in the structural elucidation and vibrational analysis of the molecule.

Theoretical predictions of the ¹H and ¹³C NMR chemical shifts for this compound are typically performed using the Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.netnih.gov DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can provide accurate predictions of the chemical shifts in various solvents, which can be compared with experimental data for structure verification. researchgate.net The predicted chemical shifts are crucial for assigning the signals in experimentally obtained spectra to specific atoms in the molecule.